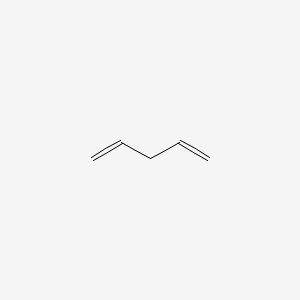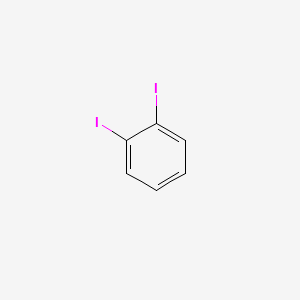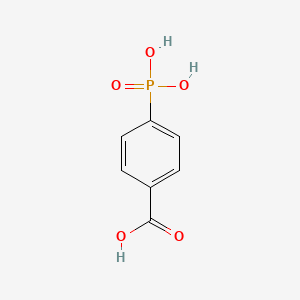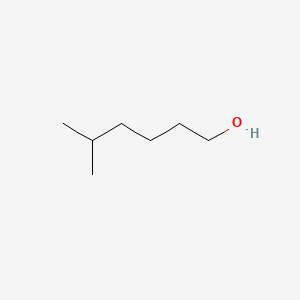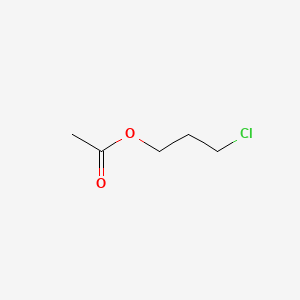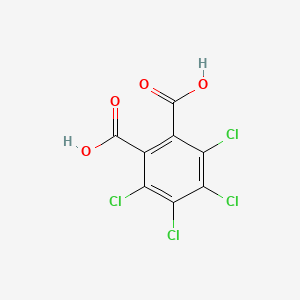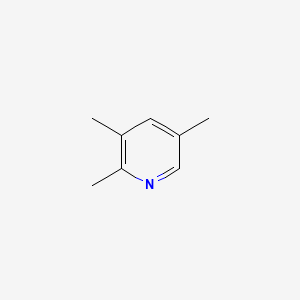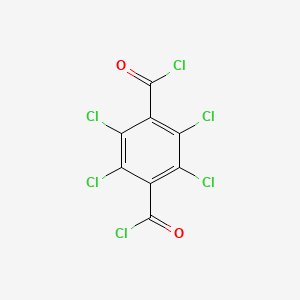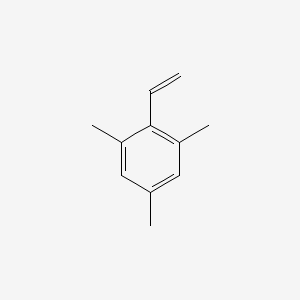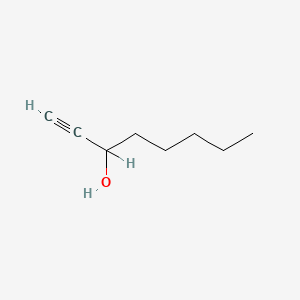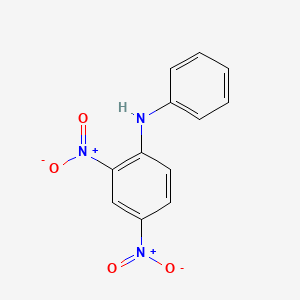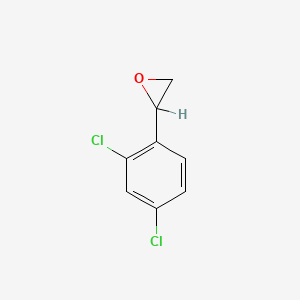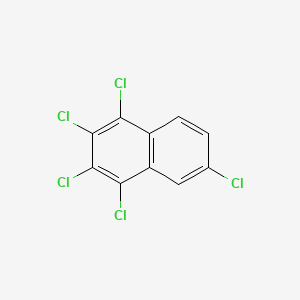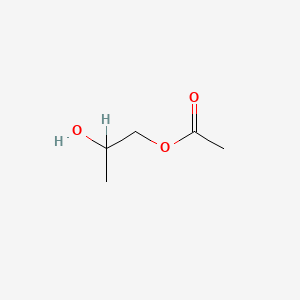
1,2-丙二醇,1-乙酸酯
描述
1,2-Propanediol, commonly known as propylene glycol, is a versatile chemical with a wide range of applications in various industries. It is a colorless, nearly odorless, and hygroscopic liquid that is miscible with water, acetone, and chloroform. The compound is used in the production of polymers, food, pharmaceuticals, and textiles, among others. It is also a natural product, which means that it can be produced using biological pathways, making it a candidate for sustainable production methods .
Synthesis Analysis
The synthesis of 1,2-propanediol can be achieved through chemical or biological means. Traditionally, it is derived from propylene, a nonrenewable resource. However, metabolic engineering has opened the possibility of producing 1,2-propanediol from renewable resources such as glucose. For instance, Escherichia coli has been genetically modified to express certain genes that enable the conversion of glucose to 1,2-propanediol. The production of enantiomerically pure R-1,2-propanediol has been demonstrated in E. coli expressing NADH-linked glycerol dehydrogenase genes. This approach not only provides a renewable route to 1,2-propanediol but also allows for the production of specific enantiomers of the compound .
Molecular Structure Analysis
The molecular structure of 1,2-propanediol consists of a three-carbon chain with two hydroxyl groups, making it a diol. This structure is responsible for its physical properties, such as hygroscopicity and miscibility with various solvents. The presence of hydroxyl groups also makes it a versatile intermediate in chemical reactions, as they can be modified or used to form bonds with other molecules .
Chemical Reactions Analysis
1,2-Propanediol can undergo various chemical reactions due to its two hydroxyl groups. It can be used as a substrate in microbial fermentation processes to produce other valuable chemicals. For example, O-Acetyl 1,3-propanediol, a related compound, has been used as an acrolein proelectrophile in enantioselective iridium-catalyzed carbonyl allylation, demonstrating the potential of propanediol derivatives in synthetic organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-propanediol make it a valuable commodity in many industries. It is a stable and non-volatile compound, which is important for its storage and handling. The compound's toxicity has been studied, and LD50 values have been established for various species, indicating that it has a relatively low toxicity profile. Metabolic and chronic studies have shown that 1,2-propanediol can be metabolized by animals and can even be used as a carbohydrate substitute in the diets of rats and young chicks . The compound's ability to be oxidized to lactate or pyruvate is also significant, as these are key intermediates in cellular metabolism.
科学研究应用
-
Chemical Industry
- Application : 1,2-Propanediol is a significant product for the chemical industry due to the increasing demand for this versatile product .
- Methods : The traditional method of producing this compound is through the hydrolysis of petroleum-derived 1,2-epoxypropane (propylene oxide), which is energy-intensive . Alternative pathways include glycerol hydrogenolysis and biotechnological methods .
- Results : Biobased 1,2-propanediol produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-propanediol with substantial environmental and economic benefits .
-
Microbial Production
- Application : Commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency .
- Methods : With the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome .
- Results : This review provides an extensive overview of the progress in the microbial production of 1,2-propanediol, particularly the different micro-organisms used for 1,2-propanediol biosynthesis and microbial production pathways .
-
Paints, Inks, Lacquers, Varnishes, Cleaners, and Coatings
-
Semiconductor Industry
-
Antifreeze, Deicer, Pharmaceuticals, Polyester Resin, Detergents, Cosmetics
- Application : 1,2-Propanediol is used in the production of antifreeze, deicer, pharmaceuticals, polyester resin, detergents, cosmetics, and so on .
- Methods : It is produced on a large scale by the petrochemical industry, using propylene oxide as a feedstock .
- Results : The specific outcomes or results of this application are not mentioned in the sources .
-
Transport Fuels, Medicines, Production of Polymers
- Application : 1,2-Propanediol has a wide range of applications in cosmetics, foods, transport fuels (e.g., as antifreezes, lubricants, or fuel additives), and medicines as well as in the production of polymers .
- Methods : The specific methods of application or experimental procedures are not mentioned in the sources .
- Results : The specific outcomes or results of this application are not mentioned in the sources .
-
Heat Transfer Nanofluids
-
Research on Converting Plastics into Monomers for Reuse
- Application : 1,2-Propanediol is used in research on converting plastics into monomers for reuse .
- Methods : The specific methods of application or experimental procedures are not mentioned in the sources .
- Results : The specific outcomes or results of this application are not mentioned in the sources .
-
Eco-friendly Deep Eutectic Solvents
-
Wood Preservation Formulations Using Metal Nanoparticles
- Application : 1,2-Propanediol is used for wood preservation formulations using metal nanoparticles .
- Methods : The specific methods of application or experimental procedures are not mentioned in the sources .
- Results : The specific outcomes or results of this application are not mentioned in the sources .
安全和危害
When handling 1,2-Propanediol, 1-acetate, it is important to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, remove all sources of ignition, and take precautionary measures against static discharges5. It is also important to avoid release to the environment5.
未来方向
1,2-Propanediol is widely used in the cosmetic, food, and drug industries with a worldwide consumption of over 1.5 million metric tons per year2. Efforts have been made to engineer microbial hosts such as Corynebacterium glutamicum to produce 1,2-PDO from renewable resources2. The performance of such strains is still improvable to be competitive with existing petrochemical production routes2. Genome reduced-strains are a useful basis to unravel metabolic constraints for strain engineering and disclosed in this study the pathway to detoxify methylglyoxal which represents a precursor for 1,2-PDO production2. Subsequent inactivation of the competing pathway significantly improved the 1,2-PDO yield2.
属性
IUPAC Name |
2-hydroxypropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(6)3-8-5(2)7/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPFYBPQAPISCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90892234 | |
| Record name | 2-Hydroxypropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propanediol, 1-acetate | |
CAS RN |
627-69-0, 1331-12-0 | |
| Record name | 1,2-Propanediol, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetoxy-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediol, monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene glycol 1-acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxypropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Propanediol, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ACETOXY-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/359T9N1SED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



